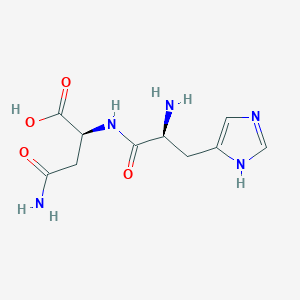
5-(2-Bromoethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethyl)thiophene-2-carboxamide: is an organic compound with the molecular formula C7H6BrNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene-2-carboxamide by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-(2-substituted)thiophene-2-carboxamides.
Oxidation: Formation of thiophene-2-carboxamide sulfoxides or sulfones.
Reduction: Formation of thiophene-2-carboxamide.
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Bromoethyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and as ligands in coordination chemistry .
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The bromine atom in this compound can be replaced with various functional groups to explore different biological activities .
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets, such as receptors or enzymes .
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets .
Comparación Con Compuestos Similares
- 5-(2-Chloroethyl)thiophene-2-carboxamide
- 5-(2-Iodoethyl)thiophene-2-carboxamide
- 5-(2-Fluoroethyl)thiophene-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity can be advantageous in synthesizing a variety of derivatives.
- Reactivity: Bromine is a better leaving group than chlorine and fluorine, making this compound more suitable for substitution reactions.
- Applications: While all these compounds can be used in similar applications, the specific properties of the bromine atom can lead to unique interactions in biological systems and materials science .
Propiedades
Número CAS |
137375-11-2 |
|---|---|
Fórmula molecular |
C7H8BrNOS |
Peso molecular |
234.12 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H8BrNOS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H2,9,10) |
Clave InChI |
JVLZYQUFIRONBE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(=O)N)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)

![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)




![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)




